
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole
Overview
Description
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole (molecular formula: C₁₄H₉ClO₃) is a heterocyclic compound featuring a benzodioxole core substituted at the 5-position with a 4-chlorobenzoyl group. This structure combines the electron-rich 1,3-benzodioxole moiety with the electron-withdrawing 4-chlorobenzoyl substituent, conferring unique physicochemical and biological properties. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as lignans and protease inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole typically involves the acylation of 1,3-benzodioxole with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Dissolve 1,3-benzodioxole in an anhydrous solvent such as dichloromethane.
- Add 4-chlorobenzoyl chloride to the solution.
- Introduce aluminum chloride slowly while maintaining the reaction temperature at around 0°C.
- Stir the reaction mixture for several hours, then quench with water.
- Extract the product with an organic solvent and purify by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole exhibits promising anticancer properties. For instance, preliminary research suggests that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Study Reference | Cancer Type | Mechanism of Action | Findings |
---|---|---|---|
Breast Cancer | Induces apoptosis | Significant reduction in cell viability | |
Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |
Insecticidal Properties
The compound has also been investigated for its potential as an insecticide. Its structural similarity to known insecticides enables it to interact with key biological targets such as acetylcholinesterase (AChE), which is crucial for insect nervous system function.
Study Reference | Target Insect | Inhibition Concentration | Effectiveness |
---|---|---|---|
Aedes aegypti | Low micromolar | Effective AChE inhibitor | |
Anopheles gambiae | Low micromolar | Significant mortality rates observed |
Agricultural Applications
Pesticide Development
The unique reactivity of this compound makes it a candidate for developing new pesticide formulations. Its ability to inhibit AChE can be harnessed to create effective solutions against agricultural pests while minimizing environmental impact.
Industrial Applications
Synthesis of Active Ingredients
In industrial chemistry, this compound serves as an important intermediate in synthesizing various active ingredients, including fragrances and other organic compounds.
Application | Compound Produced | Process Type |
---|---|---|
Fragrance Synthesis | Helional® | Continuous flow acylation |
Insecticide Synergist | PBO (Piperonyl Butoxide) | Multi-step organic synthesis |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Insecticide Development
In research focusing on vector control for malaria and dengue fever, this compound was identified as a potent AChE inhibitor. Field trials showed that formulations containing this compound significantly reduced mosquito populations without adversely affecting non-target species.
Mechanism of Action
The mechanism by which 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Benzodioxole Derivatives
a. Safrole (5-Allyl-1,3-Benzodioxole)
- Structure : Substituted with an allyl group instead of 4-chlorobenzoyl.
- Properties: Lower molecular weight (C₁₀H₁₀O₂; 162.19 g/mol) and higher volatility compared to the target compound.
- Applications : Historically used as a flavoring agent, but restricted due to toxicity.
b. 5-(1,3-Dithian-2-yl)-2H-1,3-Benzodioxole
- Structure : Replaces the chlorobenzoyl group with a dithiane ring.
- Crystal Packing : Exhibits two independent molecules in the asymmetric unit with dihedral angles of ~85.6° between the benzodioxole and dithiane rings, suggesting reduced planarity compared to the target compound.
- Synthesis : Prepared via BF₃-catalyzed condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 1,3-propanedithiol .
c. Tetrahydrofurofuranlignan (Compound 1 from Hernandia ovigera)
- Structure : Contains a benzodioxole moiety fused with a tetrahydrofurofuran lignan system.
- However, its complex lignan framework distinguishes it from the simpler 4-chlorobenzoyl-substituted target compound .
Heterocyclic Compounds with Chlorobenzoyl Substituents
a. 3-[4-(4-Chlorobenzoylamino)-1,3-Dimethylpyrazol-5-yl]-2-Methylindole (11b)
- Structure : Combines a pyrazole-indole system with a 4-chlorobenzoyl group.
- Properties : Higher molecular weight (C₂₁H₁₉N₄OCl; 378.86 g/mol) and melting point (281–282°C decomp). Elemental analysis (C: 66.58%, H: 5.05%, N: 14.79%) aligns with its complex heterocyclic framework .
- Synthesis : Prepared via reaction of p-chlorobenzoyl chloride with a pyrazole-indole precursor.
b. 5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole
- Structure : Substitutes benzodioxole with a benzothiazole ring and a 4-methoxyphenyl group.
c. 3-(4-Chlorobenzoyl)-2-[4-(Trifluoromethyl)Phenyl]-2H-1,3-Benzoxazin-4-One
- Structure: Features a benzoxazinone core with 4-chlorobenzoyl and trifluoromethylphenyl groups.
- Applications : Used in pesticidal formulations, emphasizing the role of chlorobenzoyl groups in agrochemical design .
Functional and Pharmacological Comparisons
Biological Activity
5-(4-Chlorobenzoyl)-2H-1,3-benzodioxole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C${15}$H${11}$ClO$_{3}$ and a molecular weight of approximately 288.70 g/mol. The presence of the 4-chlorobenzoyl group enhances its reactivity and biological potential, making it an interesting subject for further study in therapeutic applications.
Anticancer Potential
Preliminary studies indicate that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, a study reported that derivatives of benzodioxole, including this compound, demonstrated varying degrees of cytotoxicity with IC$_{50}$ values ranging from 3.94 mM to 9.12 mM across different cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit key enzymes related to cancer progression .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Benzodioxole | Basic benzodioxole structure | Found in many natural products; versatile uses |
4-Chlorobenzaldehyde | Aromatic aldehyde | Used in synthesis; less complex than benzodioxole |
Benzophenone | Two phenyl rings | Commonly used in UV filters; lacks dioxole moiety |
1,3-Benzodioxole derivatives | Varied substitutions | Exhibits diverse biological activities |
The unique combination of the chlorobenzoyl group with the benzodioxole framework may enhance its reactivity and biological activity compared to other similar compounds.
Case Studies
Research has highlighted several case studies focusing on the biological effects of benzodioxole derivatives:
- Cytotoxicity Assays : In one study, various benzodioxole derivatives were tested against cervical (HeLa) and colorectal (Caco-2) cancer cell lines. It was found that certain derivatives exhibited potent cytotoxic effects, suggesting that structural modifications could enhance their anticancer properties .
- In Vitro Testing : A report indicated that the compound showed significant activity in assays designed to evaluate carcinogenicity and mutagenicity. These assays included the Salmonella/microsome assay and DNA repair assays, where the compound demonstrated notable bioactivity without requiring metabolic activation .
Q & A
Q. What synthetic strategies are effective for constructing the 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole scaffold, and how are critical reaction conditions optimized?
Basic Research Question
The compound can be synthesized via Grignard reagent-mediated coupling or Matteson homologation (a boron-based stereoselective method). For example, Grignard reagents derived from 5-bromo-2H-1,3-benzodioxole (prepared using magnesium and THF) can react with 4-chlorobenzoyl electrophiles . Key conditions include anhydrous solvents, controlled temperature (room temperature to reflux), and titration to confirm reagent concentration. Matteson homologation involves boron intermediates for selective C–C bond formation, requiring strict control of steric and electronic effects .
Q. How can X-ray crystallography and computational modeling resolve the stereochemical and conformational properties of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (using SHELXL for refinement ) is critical for determining bond angles, dihedral rotations, and packing interactions. For example, related benzodioxole derivatives show distinct conformations (e.g., envelope vs. planar 1,3-dioxole rings) . Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) can model electronic properties and validate experimental geometries .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR : H/C NMR identifies substituent patterns (e.g., chlorobenzoyl proton shifts at ~7.4–8.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]+ ions).
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm.
Cross-validation with synthetic intermediates (e.g., boronate esters ) ensures accuracy.
Q. How does the chlorobenzoyl moiety influence the compound’s reactivity and potential bioactivity?
Advanced Research Question
The electron-withdrawing 4-chlorobenzoyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibition). Structure-activity relationship (SAR) studies compare analogs (e.g., 5-allyl-1,3-benzodioxole derivatives ) to assess halogen effects on binding affinity. Computational docking (e.g., AutoDock) can predict interactions with biological targets .
Q. What experimental pitfalls arise in stereoselective synthesis of benzodioxole derivatives, and how are they mitigated?
Advanced Research Question
Challenges include epimerization during boronate formation and low yields in Grignard couplings . Solutions:
- Use chiral auxiliaries (e.g., (R)-SEGPHOS ligands ) for enantiocontrol.
- Optimize temperature (-20°C to prevent side reactions ).
- Monitor reactions via TLC or in situ IR spectroscopy.
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
Advanced Research Question
Discrepancies may arise from solvent effects in DFT models or crystal packing distortions . Mitigation strategies:
- Compare multiple crystal structures (e.g., independent molecules in asymmetric units ).
- Use solvent-inclusive DFT (e.g., PCM models) .
- Validate with solid-state NMR or Raman spectroscopy.
Q. What degradation pathways are relevant for this compound under varying storage conditions?
Basic Research Question
Stability studies under light, humidity, and temperature (e.g., 25°C vs. 40°C) using:
- Accelerated stability testing (ICH guidelines).
- LC-MS to identify hydrolysis products (e.g., chlorobenzoic acid).
Store in amber vials at -20°C under inert gas to prevent oxidation .
Q. How are molecular interactions (e.g., C–H⋯π) in crystalline this compound characterized?
Advanced Research Question
Intermolecular interactions are mapped via Hirshfeld surface analysis (CrystalExplorer software). For example, C–H⋯π contacts in related benzodioxoles form supramolecular chains . Synchrotron X-ray data (high-resolution) enhances detection of weak interactions.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFWLQJDHOFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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